UAMC-3203

Übersicht

Beschreibung

UAMC-3203: ist eine chemische Verbindung mit folgenden Eigenschaften:

Wissenschaftliche Forschungsanwendungen

Chemie: UAMC-3203 wird hauptsächlich im Kontext der Ferroptose-Forschung untersucht und trägt zu unserem Verständnis des Lipidstoffwechsels und oxidativen Stresses bei.

Biologie: Forscher untersuchen seine Auswirkungen auf das Zellüberleben, die Lipidhomöostase und den Eisenstoffwechsel.

Medizin: this compound ist vielversprechend als potenzielles therapeutisches Ziel für Krankheiten, die mit einer Dysregulation der Ferroptose einhergehen.

Industrie: Obwohl es nicht direkt in der Industrie eingesetzt wird, informiert seine Studie die Arzneimittelentwicklung und Behandlungsstrategien für Krankheiten.

Wirkmechanismus

Molekularziele: this compound zielt wahrscheinlich auf Komponenten ab, die an der Lipidperoxidation, dem Eisenhandling und der ROS-Regulation beteiligt sind.

Signalwege: Es beeinflusst Signalwege im Zusammenhang mit dem Lipidstoffwechsel, der Glutathionperoxidase 4 (GPX4)-Aktivität und dem Eisentransport.

Wirkmechanismus

Target of Action

UAMC-3203 primarily targets the process of ferroptosis . Ferroptosis is a regulated form of cell death that is iron-dependent and characterized by lipid peroxidation . It plays a crucial role in various pathological conditions, including neurodegenerative diseases and cancer .

Mode of Action

This compound acts as a potent inhibitor of ferroptosis . It interacts with the biochemical processes that lead to ferroptosis, effectively inhibiting this form of cell death . The compound inserts rapidly into a phospholipid bilayer in silico, aligning with the current understanding of the mechanism of action of these compounds .

Biochemical Pathways

This compound affects the biochemical pathways involved in ferroptosis. It inhibits the accumulation of iron and the subsequent lipid peroxidation that leads to cell death . By doing so, it can prevent the damage caused by ferroptosis in various disease models .

Pharmacokinetics

The pharmacokinetic properties of this compound contribute to its bioavailability and efficacy. It has been found to be well-tolerated in animal models, with no signs of toxicity or inflammation observed . Moreover, it has been shown to have a rapid distribution into various tissues after administration .

Result of Action

The inhibition of ferroptosis by this compound has several molecular and cellular effects. It reduces the loss and demyelination of neurons, restrains the activation and proliferation of astrocytes and microglia, and inhibits the secretion of related inflammatory cytokines . These effects contribute to the compound’s potential therapeutic benefits in conditions such as spinal cord injury and atherosclerosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the inhibitory microenvironment that forms after a spinal cord injury is a key factor in the compound’s efficacy in treating this condition . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature .

Biochemische Analyse

Biochemical Properties

UAMC-3203 has been shown to inhibit ferroptosis in IMR-32 neuroblastoma cells with an IC50 value of 10 nM . It interacts with enzymes, proteins, and other biomolecules involved in the regulation of ferroptosis, such as glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation .

Cellular Effects

This compound has been found to have a positive effect on various types of cells and cellular processes. For instance, it has been shown to reduce the loss and demyelination of neurons, restrain the activation and proliferation of astrocytes and microglia, and decrease the secretion of related inflammatory cytokines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by inhibiting the process of ferroptosis, a form of cell death that is driven by iron-dependent lipid peroxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time. For example, a this compound solution (100 µM) was found to be stable for up to 30 days at 4 °C, 37 °C, and room temperature .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to significantly reduce plasma lactate dehydrogenase levels in mice when administered at a dose of 20 µmol/kg .

Metabolic Pathways

This compound is involved in the metabolic pathways related to ferroptosis. It interacts with enzymes such as GPX4 and affects metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After administration, it is rapidly removed from the blood and enters various tissues. Significant levels of this compound have been detected in tissues such as the liver, kidneys, and lungs .

Vorbereitungsmethoden

Synthesewege: Detaillierte Synthesewege für UAMC-3203 sind in der Literatur nicht weit verbreitet. es wird unter Verwendung spezifischer chemischer Reaktionen synthetisiert.

Reaktionsbedingungen: Leider werden spezifische Reaktionsbedingungen nicht öffentlich bekannt gegeben.

Industrielle Produktion: Informationen über industrielle Produktionsmethoden sind begrenzt.

Analyse Chemischer Reaktionen

Durchlaufene Reaktionen: UAMC-3203 kann verschiedene chemische Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in der Ferroptose-Forschung sind Lipidperoxidationsinduktoren (wie Erastin), Eisenchelatoren und Antioxidantien.

Hauptprodukte: Die Hauptprodukte, die aus this compound-Reaktionen resultieren, werden nicht explizit berichtet.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von UAMC-3203 liegt in seiner starken Hemmung der Ferroptose.

Ähnliche Verbindungen: Andere Ferroptose-Inhibitoren umfassen Fer-1 (Ferrostatin-1), Erastin, RSL3 und Liproxstatin-1

Eigenschaften

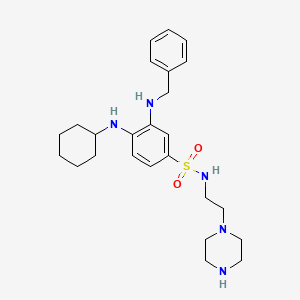

IUPAC Name |

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O2S/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYSVXKJIVUNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

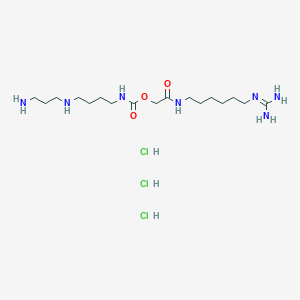

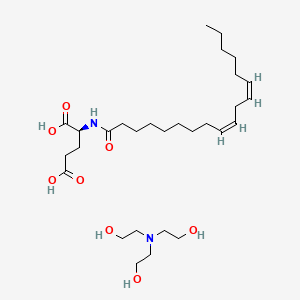

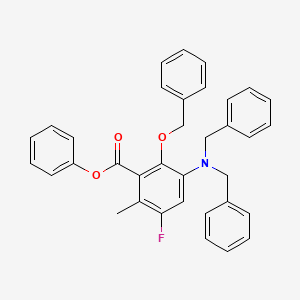

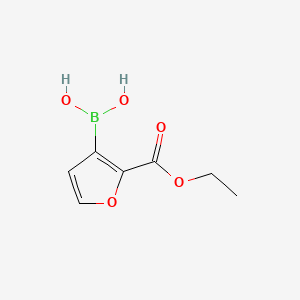

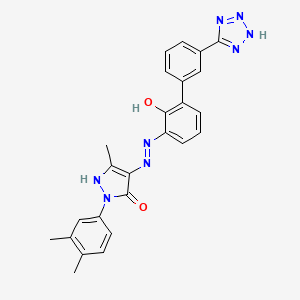

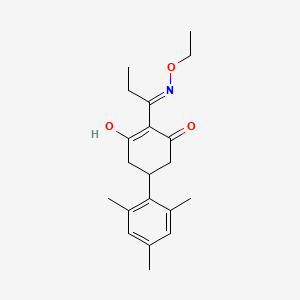

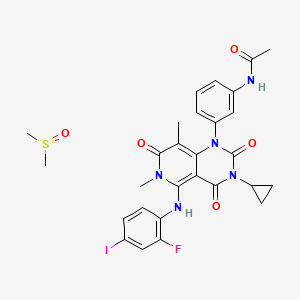

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(3-amino-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-[2-fluoro-4-(2-hydroxy-2-methylpropyl)phenyl]phenyl]-2-fluorobenzonitrile](/img/structure/B611456.png)

![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)